4,5-Bis(chloromethyl)thiazole Hydrochloride
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Overview
Description
4,5-Bis(chloromethyl)thiazole Hydrochloride is a chemical compound with the molecular formula C5H6Cl2NS·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(chloromethyl)thiazole Hydrochloride typically involves the chlorination of thiazole derivatives. One common method includes the reaction of thiazole with chloromethylating agents under controlled conditions. For instance, the reaction of thiazole with formaldehyde and hydrochloric acid can yield 4,5-Bis(chloromethyl)thiazole, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(chloromethyl)thiazole Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
4,5-Bis(chloromethyl)thiazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Used in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Bis(chloromethyl)thiazole Hydrochloride involves its interaction with biological molecules through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of microbial growth or the modulation of biological pathways. The thiazole ring itself can interact with various enzymes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloromethylthiazole Hydrochloride
- 2,4-Dichlorothiazole
- Thiazole-4-carboxylic acid
Uniqueness
4,5-Bis(chloromethyl)thiazole Hydrochloride is unique due to its dual chloromethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of complex thiazole-based compounds with various biological activities .
Properties
CAS No. |
2155874-62-5 |
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Molecular Formula |
C5H6Cl3NS |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
4,5-bis(chloromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C5H5Cl2NS.ClH/c6-1-4-5(2-7)9-3-8-4;/h3H,1-2H2;1H |
InChI Key |
DSWNVIZVLOQSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CCl)CCl.Cl |
Origin of Product |
United States |
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